(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Overview
Description
The compound is a derivative of a tetrahydro-2H-pyran ring, which is a six-membered oxygen-containing heterocycle. The specific stereochemistry is indicated by the (2R,3R,4S,5R,6S) configuration, suggesting that the molecule has multiple chiral centers. The presence of acetoxymethyl and phenylthio substituents indicates that it is a functionalized molecule, likely with applications in synthetic organic chemistry or as an intermediate in pharmaceutical synthesis.
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For example, a related compound with a tetrahydro-2H-pyran ring was synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired ortho-products . This suggests that the synthesis of the compound may also involve halogenated precursors and careful control of reaction conditions to achieve the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of related compounds shows that the tetrahydro-2H-pyran ring can adopt different conformations. For instance, a similar compound was found to have a distorted half-boat conformation, with significant deviations from planarity . This implies that the compound may also exhibit a non-planar ring structure, which could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, a structurally similar compound was synthesized and its crystal structure revealed no significant intermolecular interactions such as hydrogen bonds . This indicates that the compound may also have weak intermolecular forces in the solid state, which could affect its solubility and melting point. The stereochemistry of the molecule is likely to influence its physical properties and interactions with biological targets if it is used in pharmaceutical applications.
Scientific Research Applications
Crystal Structure and Synthesis
- A study by Mönch et al. (2013) describes the crystal structure of a similar compound, showcasing its chair conformation and noting the absence of significant interactions like hydrogen bonds in the crystal (Mönch et al., 2013).
Novel Sugar Molecule Synthesis
- Research by Mohammed et al. (2020) involved the synthesis of a new sugar imine molecule using D-glucose and a concept of click chemistry, indicating the versatility of these compounds in creating novel structures (Mohammed et al., 2020).
N-Glucosylated Substituted Anilines
- Pogrebnoi (2015) demonstrated the synthesis of N-glucosylated anilines using similar compounds, highlighting their potential use in the synthesis of complex organic structures (Pogrebnoi, 2015).
Carbohydrate Derivative Synthesis
- A study by Lian et al. (2011) synthesized novel derivatives of a similar compound, providing insights into the applications in carbohydrate chemistry (Lian et al., 2011).
Biocatalytic Synthesis
- Gümüş and Tanyeli (2010) utilized enzymatic methods for the stereoselective synthesis of carbasugar derivatives from related compounds, showcasing the bio-catalytic potential of these molecules (Gümüş & Tanyeli, 2010).
C-Linked Disaccharide Mimetics
- Harding et al. (2003) explored the synthesis of stereoisomeric C-linked disaccharide mimetics using dipyranones, which are closely related to the compound , highlighting their role in creating biologically active mimetics (Harding et al., 2003).
Substituted Tetrahydropyrones Synthesis
- Zaware et al. (2011) synthesized a library of substituted tetrahydropyrones, demonstrating the compound's utility in creating structurally diverse compounds for biological screening (Zaware et al., 2011).
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-OBKDMQGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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